
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C11H11FO3 It is characterized by the presence of a fluoro-substituted aromatic ring and a butanoic acid moiety
Mechanism of Action
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
It’s plausible that it might interact with its targets in a manner similar to other organic compounds that contain a boronic acid group . These compounds often act as inhibitors, binding to their target enzymes and preventing them from catalyzing their usual reactions.
Biochemical Pathways
Given its potential target, it might influence the prostaglandin biosynthesis pathway . Prostaglandins are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.
Result of Action
Given its potential target, it might influence the production of prostaglandins, which could have various downstream effects depending on the specific type of prostaglandin affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-(4-fluoro-3-methylphenyl)-3-butenoic acid.
Hydrogenation: The double bond in the butenoic acid is hydrogenated using a catalyst like palladium on carbon to yield 4-(4-fluoro-3-methylphenyl)-butanoic acid.
Oxidation: Finally, the butanoic acid is oxidized using an oxidizing agent such as potassium permanganate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Case Study:
A study focusing on the compound's interaction with human colon cancer cell lines demonstrated a concentration-dependent cytotoxic effect, suggesting its potential as an anticancer agent . The mechanism involves the inhibition of key metabolic pathways that cancer cells rely on for growth and survival.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Study:
In vitro experiments showed that specific analogs reduced the expression of inflammatory markers in activated macrophages, highlighting their therapeutic potential in chronic inflammatory conditions .
Building Block in Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules. Its structure allows it to participate in various chemical reactions, such as Friedel-Crafts acylation and condensation reactions .
Application Example:
The compound can be utilized to synthesize novel amino acid derivatives through reactions with nitrogen-containing nucleophiles, expanding the library of compounds available for pharmaceutical development .
Polymer Chemistry
The compound's unique properties make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Research Insight:
Studies have shown that incorporating fluorinated compounds into polymer systems can improve their resistance to solvents and thermal degradation, making them ideal for high-performance applications .
Summary Table of Applications
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenyl isocyanate
- 4-Fluoro-3-methoxyphenylboronic acid
Uniqueness
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is unique due to its combination of a fluoro-substituted aromatic ring and an oxobutanoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Biological Activity
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid, with the chemical formula C₁₁H₁₁FO₃, is an organic compound notable for its unique structural features, including a fluoro-substituted aromatic ring and a keto acid functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. The presence of the fluorine atom is believed to enhance its metabolic stability and bioactivity compared to non-fluorinated analogs, making it a candidate for further pharmacological studies.
- Molecular Weight : Approximately 210.20 g/mol
- Melting Point : 119 °C
- Boiling Point : Approximately 391.3 °C at 760 mmHg
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.
- Analgesic Properties : Its structural similarity to other known analgesics suggests it may alleviate pain through similar mechanisms.
The compound's biological activity is influenced by its ability to interact with specific biological targets, such as enzymes or receptors. Interaction studies have shown that modifications to its structure can significantly influence these interactions, which is crucial for optimizing its pharmacological properties.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance, the fluorine atom at the para position relative to the methyl group on the benzene ring plays a critical role in determining its reactivity and interaction with biological targets.
Comparison with Similar Compounds
The following table highlights some structurally similar compounds and their key differences:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₁ClO₃ | Contains chlorine instead of fluorine, affecting reactivity and properties |
4-(3-Fluoro-4-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₁FO₃ | Different positioning of the fluoro group may alter interaction profiles |
2-(4-Fluorophenyl)-2-hydroxyacetic acid | C₈H₈F O₃ | Lacks ketone functionality but retains fluorine; used in different contexts |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on potential applications for this compound:
- Pharmacological Screening : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of inflammatory pathways in vitro, suggesting a potential role in treating inflammatory diseases .
- Enzyme Interaction Studies : Research has shown that modifications to the compound's structure can affect its binding affinity to enzymes involved in metabolic pathways. For instance, docking studies indicated favorable interactions with cyclooxygenase enzymes, which are crucial targets for anti-inflammatory drugs .
- Therapeutic Applications : Given its promising pharmacological profile, there is ongoing research into its use as a lead compound for drug development targeting various diseases, including chronic inflammatory conditions and pain management .
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWYSVCUOZOEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424529 | |
Record name | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-22-4 | |
Record name | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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